

Technical Guide: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decan-8-yl
methanesulfonate

Cat. No.: B139696

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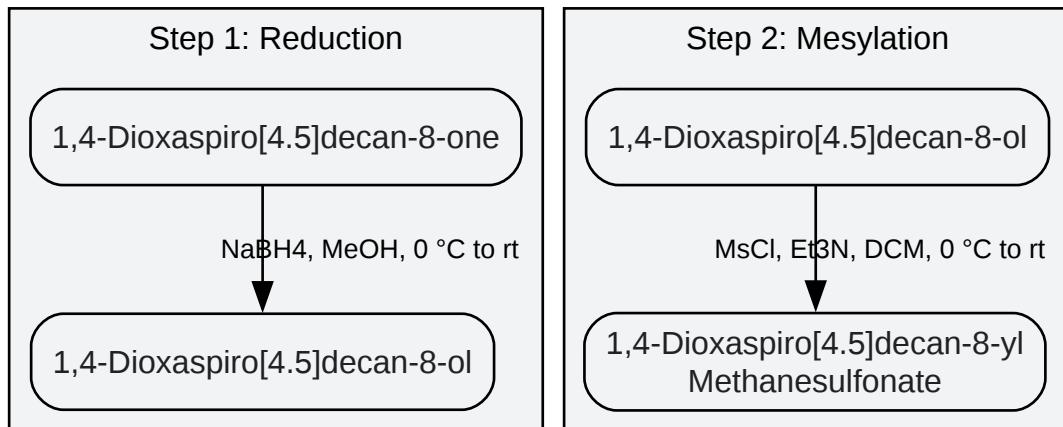
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of **1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate** through the mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol. This two-step process involves the initial reduction of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, to the secondary alcohol, which is subsequently converted to the target mesylate. Mesylates are valuable intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions.

I. Reaction Scheme

The overall synthetic pathway is illustrated below:

Overall Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate

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Caption: Two-step synthesis of the target mesylate.

II. Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

This procedure details the reduction of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol using sodium borohydride.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity	Moles
1,4-Dioxaspiro[4.5]decan-8-one	156.18	10.0 g	64.0 mmol
Sodium Borohydride (NaBH ₄)	37.83	2.91 g	76.8 mmol
Methanol (MeOH)	32.04	200 mL	-
Dichloromethane (DCM)	84.93	150 mL	-
Saturated aq. NH ₄ Cl	-	100 mL	-
Anhydrous MgSO ₄	120.37	-	-

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) and methanol (200 mL).
- Stir the mixture at room temperature until the ketone is completely dissolved.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (2.91 g, 76.8 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-Dioxaspiro[4.5]decan-8-ol as a white solid.

Expected Yield and Characterization:

Parameter	Expected Value
Yield	90-98%
Appearance	White solid
¹ H NMR (CDCl ₃ , 400 MHz)	δ 3.95 (s, 4H), 3.75-3.65 (m, 1H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 4H), 1.45 (br s, 1H, OH).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 108.8, 70.1, 64.2, 34.5, 31.8.

Step 2: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol

This protocol describes the conversion of 1,4-Dioxaspiro[4.5]decan-8-ol to its mesylate ester.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity	Moles
1,4-Dioxaspiro[4.5]decan-8-ol	158.19	5.0 g	31.6 mmol
Dichloromethane (DCM), anhydrous	84.93	100 mL	-
Triethylamine (Et ₃ N)	101.19	6.6 mL	47.4 mmol
Methanesulfonyl Chloride (MsCl)	114.55	2.94 mL	37.9 mmol
1 M HCl (aq)	-	50 mL	-
Saturated aq. NaHCO ₃	-	50 mL	-
Brine	-	50 mL	-
Anhydrous MgSO ₄	120.37	-	-

Procedure:

- To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-Dioxaspiro[4.5]decan-8-ol (5.0 g, 31.6 mmol) and anhydrous dichloromethane (100 mL).
- Cool the solution to 0 °C in an ice bath and add triethylamine (6.6 mL, 47.4 mmol).
- Slowly add methanesulfonyl chloride (2.94 mL, 37.9 mmol) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
- Monitor the reaction by TLC until the starting alcohol is consumed.
- Quench the reaction by adding water (50 mL).

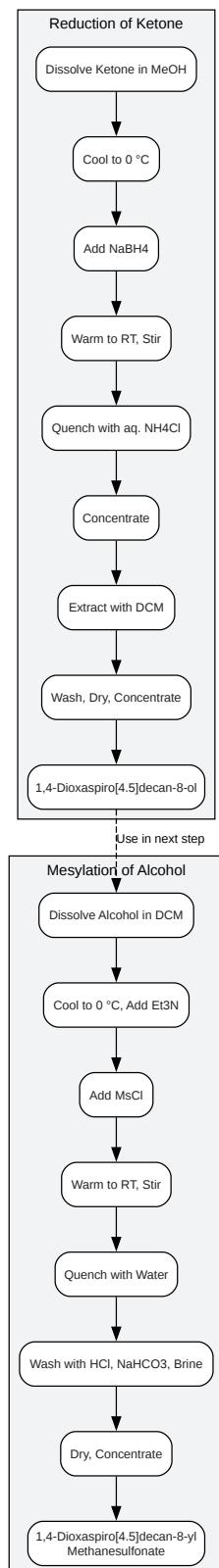
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Expected Yield and Characterization:

Parameter	Expected Value
Yield	85-95%
Appearance	White to off-white solid
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.75-4.65 (m, 1H), 3.95 (s, 4H), 3.05 (s, 3H), 2.20-2.05 (m, 4H), 1.90-1.75 (m, 4H).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 108.2, 81.5, 64.4, 38.8, 33.5, 31.5.
IR (KBr, cm ⁻¹)	~2950 (C-H), ~1350 (S=O, asym), ~1170 (S=O, sym), ~1100 (C-O).
MS (ESI)	m/z 237.1 [M+H] ⁺

III. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

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Caption: Detailed experimental workflow.

- To cite this document: BenchChem. [Technical Guide: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139696#mesylation-of-1-4-dioxaspiro-4-5-decan-8-ol-protocol>

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Phone: (601) 213-4426
Email: info@benchchem.com